molecular formula C8H8ClF3N2 B1392997 6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine CAS No. 1160994-88-6

6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

Cat. No.: B1392997
CAS No.: 1160994-88-6
M. Wt: 224.61 g/mol
InChI Key: OKEZJJABVTWCBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C7H6ClF3N2 It is a derivative of pyridine, characterized by the presence of chloro, trifluoromethyl, and dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine typically involves the reaction of 6-chloro-4-trifluoromethyl-pyridine with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong nucleophiles, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction reactions may lead to the formation of various oxidized or reduced products .

Scientific Research Applications

Chemistry

In chemistry, 6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .

Biology

In biological research, this compound is used to study its effects on various biological systems. It may be used as a tool to investigate the role of specific molecular targets and pathways in biological processes .

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs or as a lead compound for drug discovery .

Industry

In industry, this compound is used in the production of various chemical products. It may be used as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical properties.

Properties

IUPAC Name

6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClF3N2/c1-14(2)7-4-5(8(10,11)12)3-6(9)13-7/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKEZJJABVTWCBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=C1)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 2
Reactant of Route 2
6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 4
Reactant of Route 4
6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 5
Reactant of Route 5
6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
6-chloro-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.